
Dichloromethane;zirconium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloromethane;zirconium(2+) is a coordination compound that combines the properties of dichloromethane, a widely used organic solvent, and zirconium, a transition metal known for its high corrosion resistance and strength
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of dichloromethane;zirconium(2+) typically involves the reaction of zirconium chloride with dichloromethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of zirconium. The process involves the following steps:
- Dissolution of zirconium chloride in dichloromethane.
- Stirring the mixture at a specific temperature to ensure complete reaction.
- Isolation and purification of the resulting compound.
Industrial Production Methods: Industrial production of dichloromethane;zirconium(2+) follows similar synthetic routes but on a larger scale. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Dichloromethane;zirconium(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide and other oxidation products.
Reduction: Reduction reactions can convert zirconium(2+) to zirconium metal.
Substitution: Ligand substitution reactions can occur, where dichloromethane is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Various ligands in the presence of catalysts or under specific reaction conditions.
Major Products:
Oxidation: Zirconium dioxide and other zirconium oxides.
Reduction: Zirconium metal.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Dichloromethane;zirconium(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for zirconium-based ceramics.
Mecanismo De Acción
The mechanism of action of dichloromethane;zirconium(2+) involves its ability to coordinate with various ligands and substrates. The zirconium center acts as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Zirconium tetrachloride: Used in similar applications but with different reactivity and properties.
Zirconium dioxide: Known for its high thermal stability and use in ceramics.
Zirconium acetylacetonate: Another coordination compound with distinct properties and applications.
Uniqueness: Dichloromethane;zirconium(2+) is unique due to its combination of dichloromethane’s solvent properties and zirconium’s reactivity
Propiedades
Número CAS |
158272-88-9 |
|---|---|
Fórmula molecular |
CHCl2Zr+ |
Peso molecular |
175.15 g/mol |
Nombre IUPAC |
dichloromethane;zirconium(2+) |
InChI |
InChI=1S/CHCl2.Zr/c2-1-3;/h1H;/q-1;+2 |
Clave InChI |
IYQZYVBXXHJZHD-UHFFFAOYSA-N |
SMILES canónico |
[CH-](Cl)Cl.[Zr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)

![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
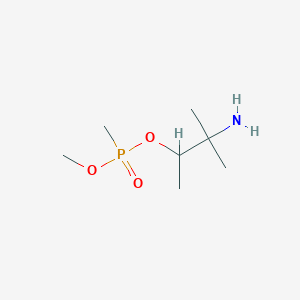
![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)
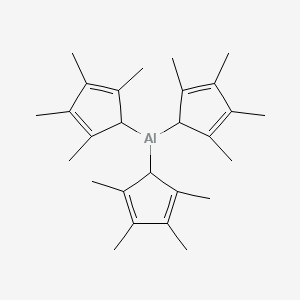

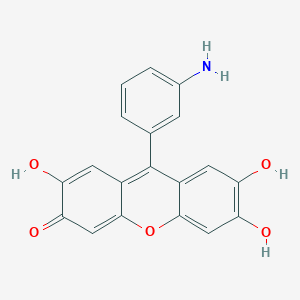
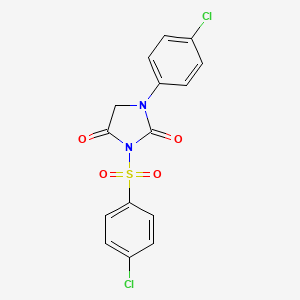
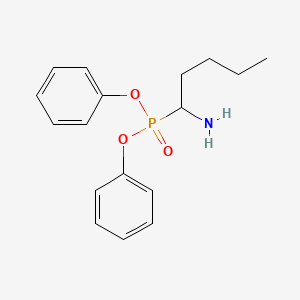

![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)
![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)
